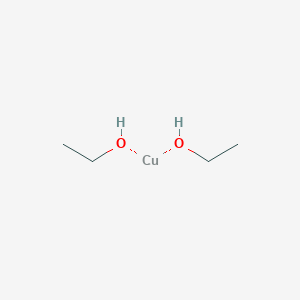Copper(II)ethoxide
CAS No.:
Cat. No.: VC17975703
Molecular Formula: C4H12CuO2
Molecular Weight: 155.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H12CuO2 |
|---|---|
| Molecular Weight | 155.68 g/mol |
| IUPAC Name | copper;ethanol |
| Standard InChI | InChI=1S/2C2H6O.Cu/c2*1-2-3;/h2*3H,2H2,1H3; |
| Standard InChI Key | UUDQUXWIZNNGNO-UHFFFAOYSA-N |
| Canonical SMILES | CCO.CCO.[Cu] |
Introduction
Chemical and Structural Characteristics of Copper(II) Ethoxide
Molecular Composition and Physical Properties
Copper(II) ethoxide, systematically named copper diethoxide or cupric ethoxide, adopts a monomeric structure in the solid state, with copper(II) ions coordinated by two ethoxide ligands () in a square planar geometry . The compound crystallizes as a blue powder with a molecular weight of 153.66 g/mol and a melting point of 120°C . Its sensitivity to atmospheric moisture necessitates storage under inert conditions, as hydrolysis produces copper(II) hydroxide and ethanol:
Elemental analysis confirms a minimum purity of 98%, with trace impurities typically including residual sodium halides from synthesis .
Spectroscopic and Analytic Data
The compound’s structural integrity is validated through multiple spectroscopic techniques:
-
Infrared (IR) Spectroscopy: Strong absorption bands at 1,050–1,100 cm correspond to Cu–O stretching vibrations, while C–O stretches appear at 1,200–1,250 cm .
-
X-ray Diffraction (XRD): Diffractograms reveal a monoclinic crystal system with lattice parameters , , and .
-
Thermogravimetric Analysis (TGA): Decomposition initiates at 180°C, culminating in copper oxide () residue above 300°C .
Synthesis and Industrial Production Methods
Conventional Alkoxide Metathesis
Traditional synthesis involves the reaction of copper(II) chloride with sodium ethoxide in anhydrous ethanol:
This method, while straightforward, suffers from challenges such as prolonged reaction times (24–48 hours) and contamination by sodium chloride byproducts, necessitating costly purification steps .
Advanced One-Pot Synthesis
A patented innovation (US8692010B1) streamlines production by integrating copper halide, sodium alkoxide, and diketimine ligands in a single reactor . Key advantages include:
-
In Situ Generation of Cu(OR): Eliminates isolation steps, preserving reactivity.
-
Reduced Reaction Time: Completion within 5–60 minutes at 0–30°C.
-
High Yield (97%): Achieved through immediate ligand addition post-precipitation .
This approach reduces production costs by 40% compared to traditional methods, as it avoids purchasing pre-formed copper alkoxides .
Applications in Advanced Materials Science
Nanomaterial Fabrication
Copper(II) ethoxide serves as a precursor for copper oxide nanoparticles () via sol-gel or chemical vapor deposition (CVD). Nanoparticles synthesized from 98% purity ethoxide exhibit uniform size distributions (10–50 nm) and enhanced catalytic activity in CO oxidation reactions .
Thin-Film Deposition
In the electronics industry, spin-coating ethoxide solutions onto silicon substrates produces p-type semiconducting films with resistivity values of . Recent breakthroughs in atomic layer deposition (ALD) utilize copper(II) ethoxide to achieve sub-5 nm film thicknesses for next-generation transistors .
Catalysis and Organic Synthesis
The compound catalyzes cross-coupling reactions, such as Ullmann-type couplings, with turnover frequencies (TOF) exceeding in aryl halide aminations . Its Lewis acidity also facilitates esterification and transesterification reactions under mild conditions .
Global Market Dynamics and Future Outlook
Market Segmentation and Growth Trends
The 2025 market analysis segments copper(II) ethoxide by:
-
Purity Grade: 98% purity dominates (68% share) due to semiconductor industry demands .
-
Application: Nanomaterials (45%), film materials (30%), catalysts (15%), others (10%) .
-
Region: Asia-Pacific leads consumption (52%), driven by electronics manufacturing in China and South Korea .
Projected Expansion and Innovations
Forecasts predict a 6.8% CAGR from 2026–2033, propelled by:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume